Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a thiophene core. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis . This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.
Preparation Methods
The synthesis of METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves multiple stepsCommon reagents used in the synthesis include dimethylcarbamoyl chloride, methyl piperidine, and acetic anhydride . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and thiophene moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to favor the desired reaction pathway . Major products formed from these reactions include various substituted thiophene derivatives and modified piperidine compounds .
Scientific Research Applications
METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
When compared to other thiophene derivatives, METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- Methyl 5-(dimethylcarbamoyl)-2-[2-({5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]-4-methylthiophene-3-carboxylate
- Methyl 5-(dimethylcarbamoyl)-2-(2-(4-ethylpiperazin-1-yl)acetamido)-4-methylthiophene-3-carboxylate
These compounds share a similar thiophene core but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C18H27N3O4S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
methyl 5-(dimethylcarbamoyl)-4-methyl-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H27N3O4S/c1-11-6-8-21(9-7-11)10-13(22)19-16-14(18(24)25-5)12(2)15(26-16)17(23)20(3)4/h11H,6-10H2,1-5H3,(H,19,22) |
InChI Key |
LDFGXTRIKURTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C(=O)OC |
Origin of Product |
United States |
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